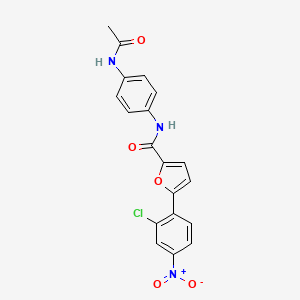
3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The InChI code for “3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione” is 1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3 . This code provides a unique identifier for the compound and can be used to predict its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione” include a molecular weight of 150.2 and a melting point of 52-53 degrees Celsius . It is a powder at room temperature .科学的研究の応用
Enzyme Inhibition and Mechanistic Insights
Studies on thiolane 1-oxides, analogs closely related to 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione, have contributed significantly to understanding the stereoselective binding and inhibition mechanisms of enzymes such as liver alcohol dehydrogenase. Research demonstrated that different stereoisomers of 3-butylthiolane 1-oxide exhibit varying degrees of inhibition against alcohol dehydrogenase, providing insights into the enzyme's flexibility and binding site geometry. This research not only elucidates enzyme-substrate interactions but also offers a basis for designing more effective enzyme inhibitors (Cho, Ramaswamy, & Plapp, 1997).
Synthetic Chemistry and Material Science
The application of thiolane derivatives extends into synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules and materials. For example, thiolane-1-oxides have been used as precursors in solvent-free Thia-Michael addition reactions, leading to the synthesis of compounds with potential applications in material science and organic synthesis. Such reactions demonstrate the utility of thiolane derivatives in constructing sulfur-containing organic compounds, which are valuable in various chemical industries (Lin et al., 2008).
Biomedical Applications
In the biomedical field, thiolane derivatives have been explored for their potential in drug development and tissue engineering. The design and synthesis of polymers with pendant thiol groups, using thiolane-containing monomers, exemplify the application of these compounds in creating biodegradable materials suitable for medical applications. Such materials can be functionalized with biological cues, enhancing their interaction with biological systems, which is crucial for tissue engineering and regenerative medicine (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).
Antimicrobial and Anticancer Research
Furthermore, thiolane derivatives have shown promise in antimicrobial and anticancer research. Compounds synthesized from indane-1, 3-dione and various thiols have been evaluated for their biological activities, including anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer properties. Some of these compounds exhibited moderate activities, indicating the potential of thiolane derivatives in developing new therapeutic agents (Giles, Prakash, & Ramseshu, 2007).
Safety And Hazards
特性
IUPAC Name |
3-methyl-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSSBBSQQZEXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

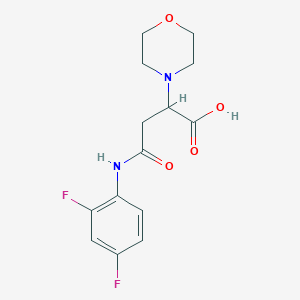
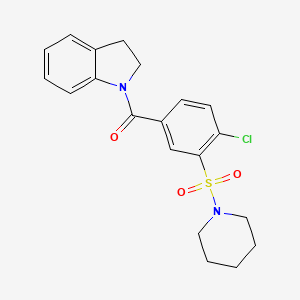
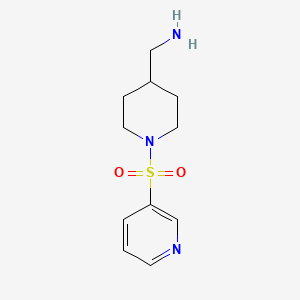
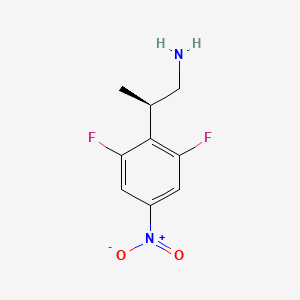
![9-(5-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983517.png)
amino}propanoic acid](/img/structure/B2983518.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)
![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)
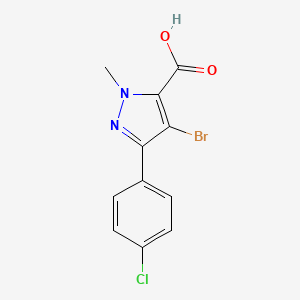
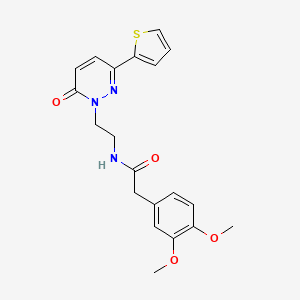
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2983530.png)
![{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine](/img/structure/B2983531.png)

